molecular formula C12H17BF2O3 B044144 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid CAS No. 121219-20-3

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Cat. No. B044144
M. Wt: 258.07 g/mol
InChI Key: RCHOIHOUIPPIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used to create a variety of boronic acid derivatives. While the specific synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is not directly reported, related syntheses utilize palladium-catalyzed coupling of aryl halides with boronic acids or boronate esters. This method provides a general approach to synthesizing substituted phenylboronic acids, including those with difluoro and alkoxy groups (Gray et al., 1989).

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom's ability to form stable covalent bonds with organic groups, leading to diverse chemical structures. The presence of difluoro and alkoxy substituents influences the electronic properties of the molecule, affecting its reactivity and interactions. Crystallography and NMR spectroscopy are common techniques used to elucidate these structures, providing insights into the bonding arrangements and electronic environments (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds in organic synthesis. The difluoro and alkoxy groups in 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid may influence its reactivity, potentially enhancing its utility in cross-coupling reactions. Boronic acids also exhibit unique reactivity towards diols and amino acids, enabling their use in the formation of reversible covalent bonds (Ishihara et al., 2018).

Physical Properties Analysis

The physical properties of boronic acids, including melting points, solubility, and crystalline structure, are significantly influenced by their substituents. Difluoro and alkoxy groups affect the polarity and hydrogen bonding capabilities of the molecule, impacting its solubility in organic solvents and water. These properties are crucial for applications in material science and pharmaceuticals (Kim et al., 2002).

Chemical Properties Analysis

The chemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, such as acidity, reactivity towards nucleophiles, and stability, are determined by the boron atom's electronic environment and the substituents' nature. The difluoro groups increase the boron atom's electrophilicity, enhancing its reactivity in coupling reactions. Meanwhile, the alkoxy group may stabilize the boron atom through electron donation, affecting the compound's overall chemical behavior (Shiino et al., 1993).

Scientific Research Applications

Catalyst in Synthetic Chemistry

Boronic acids, including 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, are recognized for their crucial role in synthetic chemistry. They are utilized as catalysts for various reactions, like dehydrative amidation between carboxylic acids and amines, as seen in the study by Wang, Lu, and Ishihara (2018). This process is instrumental in the synthesis of α-dipeptides, showcasing the compound's importance in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Advanced Material Synthesis

The compound is also a key ingredient in the creation of advanced materials. For instance, Gray, Hird, Lacey, and Toyne (1989) highlighted its use in producing liquid crystals with wide-range Sc phases, demonstrating its potential in creating materials with unique electro-optical properties (Gray, Hird, Lacey, & Toyne, 1989).

Biochemical Applications

In the biochemical domain, boronic acids are valued for their capacity to interact with polyols, as noted by Ferrier (1972). This ability makes them versatile agents in carbohydrate chemistry, aiding in the synthesis and modification of sugar derivatives, and potentially in biosensor technology for detecting saccharides (Ferrier, 1972).

Nanotechnology and Sensor Development

The compound’s utility extends to nanotechnology and sensor development. Mu et al. (2012) demonstrated the integration of phenyl boronic acids with carbon nanotubes for optical modulation, emphasizing its potential in developing advanced sensor platforms that can selectively recognize saccharides (Mu et al., 2012).

Medical and Pharmaceutical Engineering

Lastly, its applications in pharmaceutical and chemical engineering are noteworthy. Liang-yin (2006) discussed the compound's utilization in insulin delivery systems, tissue engineering, and sensor systems, reflecting its multifaceted role in medical science (Liang-yin, 2006).

Safety And Hazards

This compound may cause an allergic skin reaction and serious eye irritation . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2,3-difluoro-4-hexoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHOIHOUIPPIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376831
Record name 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

CAS RN

121219-20-3
Record name 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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